molecular formula C9H8N4O4S2 B13776515 4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide CAS No. 960-34-9

4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide

Katalognummer: B13776515
CAS-Nummer: 960-34-9
Molekulargewicht: 300.3 g/mol
InChI-Schlüssel: AFFXCPACBHRYJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a benzenesulfonamide group attached to a thiazole ring, which is further substituted with an amino group and a nitro group. Its unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 5-nitro-2-thiazolyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, its inhibition of carbonic anhydrase IX disrupts the pH regulation in cancer cells, leading to apoptosis. The nitro group plays a crucial role in its antimicrobial activity by interfering with bacterial DNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison: 4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it exhibits higher selectivity and potency in enzyme inhibition and antimicrobial activity .

Eigenschaften

CAS-Nummer

960-34-9

Molekularformel

C9H8N4O4S2

Molekulargewicht

300.3 g/mol

IUPAC-Name

4-amino-N-(5-nitro-1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C9H8N4O4S2/c10-6-1-3-7(4-2-6)19(16,17)12-9-11-5-8(18-9)13(14)15/h1-5H,10H2,(H,11,12)

InChI-Schlüssel

AFFXCPACBHRYJM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(S2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.